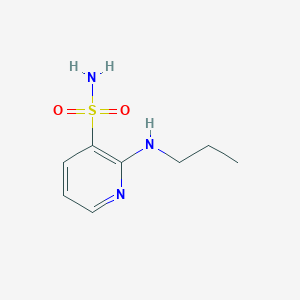

2-(Propylamino)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Propylamino)pyridine-3-sulfonamide, also known as PAP-3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of pyridine, which makes it a potential candidate for various biological applications.

Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Intramolecular Aminodifluoromethylation of Unactivated Alkenes

A photoredox-catalyzed aminodifluoromethylation method for unactivated alkenes has been developed, utilizing HCF2SO2Cl as a radical source, with sulfonamides acting as active nucleophiles in a tandem addition/oxidation/cyclization process. This technique enables the efficient formation of pyrrolidines and lactones, showcasing the versatility of sulfonamides in facilitating novel cyclization reactions under photoredox conditions (Zhang et al., 2015).

Palladium(0)-catalyzed Carbonylation-coupling-cyclization of Allenic Sulfonamides

A palladium(0)-catalyzed process for the carbonylation-coupling-endo-cyclization of allenic sulfonamides with aryl iodides and carbon monoxide has been developed. This method forms 3-aroyl-2- or 3-pyrrolines and demonstrates the significant role of sulfonamides in facilitating cyclization reactions to produce heterocyclic compounds (Kang & Kim, 2001).

Structural Characterisation of Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the formation of metal complexes containing the potentially tridentate and monoanionic ligand derived from the reaction. These complexes have been isolated and characterized, providing insight into the structural and electronic properties of sulfonamide-based ligands in coordination chemistry (Sousa et al., 2001).

Discovery of Low Nanomolar Inhibitors

A series of sulfonamides has been evaluated as inhibitors for mycobacterial beta-carbonic anhydrases, revealing nanomolar inhibitory activity. This study highlights the potential therapeutic applications of sulfonamide derivatives in developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Synthesis of Water-soluble Sulfonamides

Research into the synthesis of water-soluble sulfonamides containing cationic or anionic moieties explored their role as carbonic anhydrase inhibitors. This work demonstrates the importance of sulfonamide functionality in designing potent inhibitors for therapeutic applications, particularly in treating glaucoma (Scozzafava et al., 1999).

Mecanismo De Acción

Target of Action

2-(Propylamino)pyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting these enzymes. They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the normal functioning of the enzymes, leading to the therapeutic effects of the drug.

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth and replication .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the stability of the drug .

Análisis Bioquímico

Biochemical Properties

Sulfonamides, a group of compounds to which 2-(Propylamino)pyridine-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

It is known that sulfonamides can have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

2-(propylamino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-2-5-10-8-7(14(9,12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYDYZUVFPCVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)